![molecular formula C24H16O6 B14247603 4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid CAS No. 188691-33-0](/img/structure/B14247603.png)
4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid is an organic compound characterized by its unique structure, which includes a naphthalene core linked to two benzoic acid moieties through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid typically involves the reaction of naphthalene-1,5-diol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the naphthalene-1,5-diol attack the bromine atoms of the 4-bromobenzoic acid, forming the ether linkages .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. These interactions can influence various molecular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid: Similar structure but with different substitution pattern on the naphthalene core.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core instead of naphthalene, leading to different electronic properties.
4,4’-[Benzothiadiazole-4,7-diyl]dibenzoic acid: Incorporates a benzothiadiazole moiety, which can impart different photophysical properties
Uniqueness: The unique structure of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid, with its specific substitution pattern and ether linkages, provides distinct electronic and steric properties that can be exploited in various applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for further research .
Propriétés
Numéro CAS |
188691-33-0 |
|---|---|
Formule moléculaire |
C24H16O6 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
4-[5-(4-carboxyphenoxy)naphthalen-1-yl]oxybenzoic acid |
InChI |
InChI=1S/C24H16O6/c25-23(26)15-7-11-17(12-8-15)29-21-5-1-3-19-20(21)4-2-6-22(19)30-18-13-9-16(10-14-18)24(27)28/h1-14H,(H,25,26)(H,27,28) |
Clé InChI |
OXWNXFOGUGBOIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)C(=O)O)C(=C1)OC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


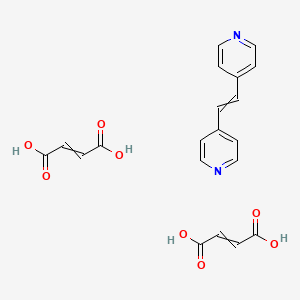
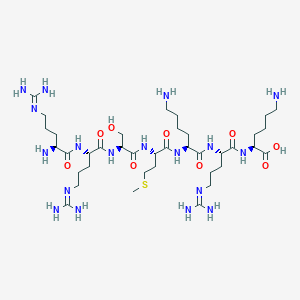
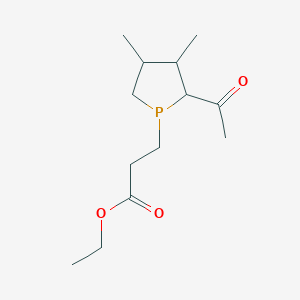
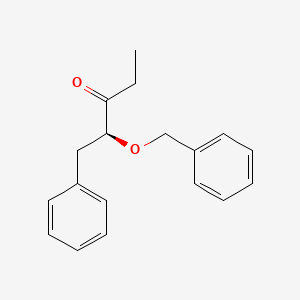
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
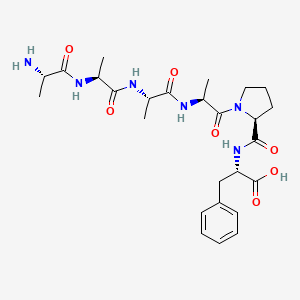
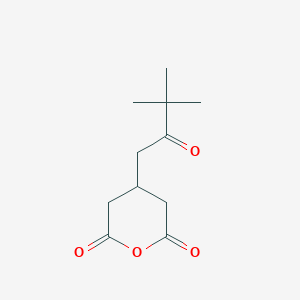
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
